2-Isopropoxy-5-methylbenzaldehyde
Overview
Description
2-Isopropoxy-5-methylbenzaldehyde is a chemical compound that is structurally related to various benzaldehyde derivatives. While the provided papers do not directly discuss 2-Isopropoxy-5-methylbenzaldehyde, they do provide insights into similar compounds which can be used to infer some aspects of its chemistry. For instance, papers discuss the synthesis and properties of related molecules such as 2,5-dimethoxybenzaldehyde , 5,6-methylenedioxy-2-isopropenylbenzo[b]furan , and 2-hydroxy-3-isobornyl-5-methylbenzaldehyde derivatives .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of 5,6-methylenedioxy-2-isopropenylbenzo[b]furan involved dehydration and hydrogenation steps . Similarly, 2-hydroxy-3-isobornyl-5-methylbenzaldehyde derivatives were synthesized from a base compound through various chemical modifications . These methods could potentially be adapted for the synthesis of 2-Isopropoxy-5-methylbenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. For instance, the exo-endo isomerism of 2,5-dimethoxybenzaldehyde was studied using DFT to determine the favored conformers . Such computational methods could be applied to 2-Isopropoxy-5-methylbenzaldehyde to predict its stable conformations and molecular interactions.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo various chemical reactions, including nitration, as demonstrated by the synthesis of 2-isopropoxy-5-nitrobenzaldehyde . This reaction was performed using continuous flow chemistry, which could be a viable method for introducing functional groups into 2-Isopropoxy-5-methylbenzaldehyde. Additionally, the reactivity of these compounds can be influenced by substituents, as seen in the antioxidant activity of 2-hydroxy-3-isobornyl-5-methylbenzaldehyde derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be characterized using various spectroscopic techniques. For example, the thermal behavior of 2,5-dimethoxybenzaldehyde was evaluated using thermogravimetric analysis, indicating stability up to 95°C . The electronic properties, such as the frontier molecular orbitals and global reactivity descriptors, can be computed using DFT . These methods could be employed to determine the properties of 2-Isopropoxy-5-methylbenzaldehyde, including its stability, electronic structure, and reactivity.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
2-Isopropoxy-5-methylbenzaldehyde is an important intermediate in the synthesis of various chemicals. For instance, it is used in the selective and efficient nitration process to produce 2-isopropoxy-5-nitrobenzaldehyde, a critical building block in preparing nitro-substituted Hoveyda–Grubbs metathesis catalysts (Knapkiewicz et al., 2012). Additionally, this compound is utilized in the synthesis of racemic isochroman analogues of the michellamines, showcasing its versatility in organic chemistry applications (Koning et al., 1999).
Photoreactive Compounds and Photochemistry
The photochemistry of derivatives of 2-Isopropoxy-5-methylbenzaldehyde reveals their potential in synthetic organic chemistry. For instance, the irradiation of certain derivatives in nonnucleophilic solvents leads to the formation of indanone derivatives, which are valuable in photoreactions (Plíštil et al., 2006).
Fluorescent Sensors and Chemical Analysis
A derivative of 2-Isopropoxy-5-methylbenzaldehyde, namely 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, has been identified as a highly selective fluorescent pH sensor. This demonstrates the compound's application in chemical analysis and biological studies, particularly in studying biological organelles (Saha et al., 2011).
Biomedical Research
In the field of biomedical research, derivatives of 2-Isopropoxy-5-methylbenzaldehyde have been explored for their potential applications. For example, some derivatives have been investigated for their role in the regulation of inflammatory diseases, highlighting their biomedical significance (Ryzhkova et al., 2020).
Antioxidant Activity
A series of derivatives based on 2-Isopropoxy-5-methylbenzaldehyde have been synthesized and evaluated for their radical scavenging and antioxidant activities. These studies are crucial in understanding the compound's potential use in developing antioxidant agents (Buravlev & Shevchenko, 2019).
Nonlinear Optical Materials
2-Hydroxy-5-methylbenzaldehyde, a related compound, has been studied for its nonlinear optical properties. This research is significant for understanding the potential applications of 2-Isopropoxy-5-methylbenzaldehyde in the field of optics and materials science (Jayareshmi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDRISFAJMTQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-5-methylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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